molecular formula C21H18ClNO5 B12182426 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B12182426
M. Wt: 399.8 g/mol
InChI Key: UTWDXVXRKGTONT-UHFFFAOYSA-N
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Description

This compound features a pyran-2-carboxamide core substituted with a 4-chlorobenzyloxy group at position 5 and a 4-methoxybenzyl group at the carboxamide nitrogen. For example, substituted benzyloxy groups (e.g., 4-chlorobenzyloxy in ) are commonly employed in medicinal chemistry to modulate lipophilicity and metabolic stability . The 4-methoxybenzyl moiety, seen in pyridazinone derivatives (), is associated with receptor binding specificity (e.g., FPR1/FPR2 agonism) .

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C21H18ClNO5/c1-26-17-8-4-14(5-9-17)11-23-21(25)19-10-18(24)20(13-28-19)27-12-15-2-6-16(22)7-3-15/h2-10,13H,11-12H2,1H3,(H,23,25)

InChI Key

UTWDXVXRKGTONT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a similar nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyloxy Derivatives ()

Compounds with benzyloxy substituents, such as 5-((4-chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12c), demonstrate the influence of halogenation on synthetic yield and molecular properties. Key comparisons include:

Compound Yield (%) Molecular Weight (ESI-MS m/z)
5-(Benzyloxy)-2-hydroxybenzaldehyde 53.5 227.1 [M+H]⁺
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 45.5 261.0 [M+H]⁺
5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 46.9 261.0 [M+H]⁺

The 4-chlorobenzyloxy group in 12c reduces synthetic yield (45.5%) compared to the non-halogenated analog (53.5%), likely due to steric or electronic effects during synthesis . This trend may extend to the target compound, where the 4-chlorobenzyloxy group could similarly impact reactivity or purification.

Pyridazinone Derivatives with Methoxybenzyl Groups ()

Pyridazin-3(2H)-one derivatives bearing 4-methoxybenzyl substituents exhibit selective receptor agonism. For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist (EC₅₀ = 12 nM), while its 3-methoxybenzyl analog shows mixed FPR1/FPR2 activity .

The position of the methoxy group (para vs. meta) critically influences receptor specificity. In the target compound, the 4-methoxybenzyl group may confer similar selectivity, though the pyran core (vs. pyridazinone) could alter binding kinetics or metabolic stability.

Structural and Functional Divergences

  • Core Structure: The pyran-2-carboxamide core of the target compound differs from pyridazinones () and benzaldehyde derivatives ().
  • Substituent Effects: The 4-chlorobenzyloxy group increases molecular weight and lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability but reduce aqueous solubility .
  • Biological Implications : While highlights the role of 4-methoxybenzyl in FPR2 agonism, the carboxamide group in the target compound could introduce hydrogen-bonding interactions absent in ester or aldehyde analogs, altering receptor engagement .

Data Tables for Key Comparisons

Table 2: Receptor Specificity of Methoxybenzyl-Substituted Pyridazinones ()

Methoxy Position Receptor Activity EC₅₀ (nM)
4-Methoxy FPR2-specific agonist 12
3-Methoxy Mixed FPR1/FPR2 agonist 48

Research Findings and Implications

  • Synthetic Challenges : Halogenated benzyloxy groups (e.g., 4-chloro) may lower yields due to steric hindrance or electron-withdrawing effects during etherification .
  • Biological Specificity : Para-substituted methoxybenzyl groups enhance receptor selectivity, as seen in FPR2 agonism . The target compound’s 4-methoxybenzyl group may similarly drive specificity, though its pyran core requires empirical validation.

Biological Activity

5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide, identified by its CAS number 1049564-36-4, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21_{21}H18_{18}ClNO5_5 and a molecular weight of 399.8 g/mol. Its structure includes a pyran ring, which is significant in medicinal chemistry for various bioactive compounds.

PropertyValue
Molecular FormulaC21_{21}H18_{18}ClNO5_5
Molecular Weight399.8 g/mol
CAS Number1049564-36-4

Antimicrobial Activity

Research indicates that derivatives similar to 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, including neurotransmission and urea metabolism. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The compound's structural features may enhance its binding affinity to these enzymes, leading to effective inhibition.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of the compound. Similar pyran derivatives have been studied for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). For example, certain derivatives have demonstrated IC50_{50} values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide likely involves interactions with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as AChE, inhibiting their function.
  • Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways relevant to cancer proliferation and inflammation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of several synthesized pyran derivatives, including compounds structurally related to the target compound. Results indicated strong inhibitory effects against multiple bacterial strains, with some derivatives showing higher potency than traditional antibiotics .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that certain analogs exhibited potent cytotoxicity with IC50_{50} values lower than those of established anticancer drugs, suggesting their potential as novel therapeutic agents .

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